

Diethyl Glutarate: A Versatile C5 Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl glutarate*

Cat. No.: *B7803786*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl glutarate, a readily available and cost-effective C5 difunctional building block, offers significant potential in the synthesis of a diverse array of organic molecules. Its chemical structure, featuring two ester functionalities flanking a flexible three-carbon chain, allows for a variety of chemical transformations, making it a valuable precursor for the construction of carbocyclic and heterocyclic scaffolds. These scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of **diethyl glutarate** in the synthesis of key cyclic intermediates.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of **diethyl glutarate** is presented in Table 1.

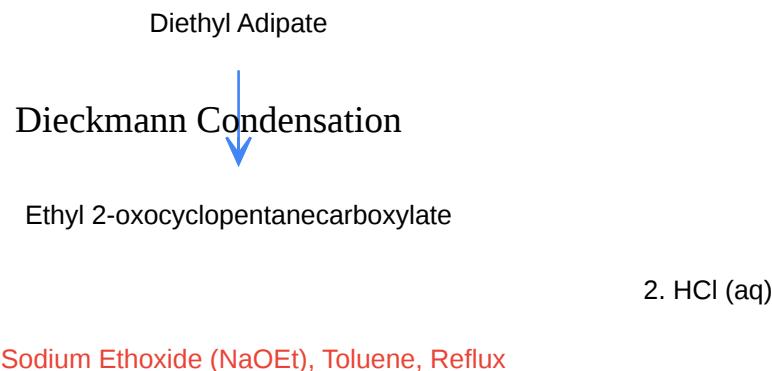
Table 1: Physicochemical Properties of **Diethyl Glutarate**

Property	Value	Reference
CAS Number	818-38-2	[1]
Molecular Formula	C ₉ H ₁₆ O ₄	[1]
Molecular Weight	188.22 g/mol	[1]
Appearance	Colorless liquid	[1]
Boiling Point	237 °C	[1]
Density	1.022 g/mL at 25 °C	[1]
Solubility	Soluble in organic solvents, slightly soluble in water.	[1]

Safety: **Diethyl glutarate** is generally considered to have low toxicity. However, it can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Applications in Organic Synthesis

Diethyl glutarate serves as a versatile starting material for the synthesis of various cyclic compounds, primarily through intramolecular condensation reactions. The resulting cyclic structures are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and natural products.


Synthesis of Carbocyclic Scaffolds via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β -keto ester. In the case of **diethyl glutarate**, this reaction would theoretically lead to a six-membered ring. However, the analogous reaction with diethyl adipate, which forms a five-membered ring (ethyl 2-oxocyclopentanecarboxylate), is a well-established and efficient transformation. Given the similar reactivity, a protocol for the Dieckmann condensation of diethyl adipate is provided as a representative example that can be adapted for **diethyl glutarate**.

Experimental Protocol: Dieckmann Condensation of Diethyl Adipate

This protocol is adapted from established procedures for the synthesis of ethyl 2-oxocyclopentanecarboxylate from diethyl adipate.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Dieckmann Condensation of Diethyl Adipate.

Materials:

- Diethyl adipate
- Sodium metal
- Absolute ethanol
- Toluene, anhydrous
- Hydrochloric acid, concentrated
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

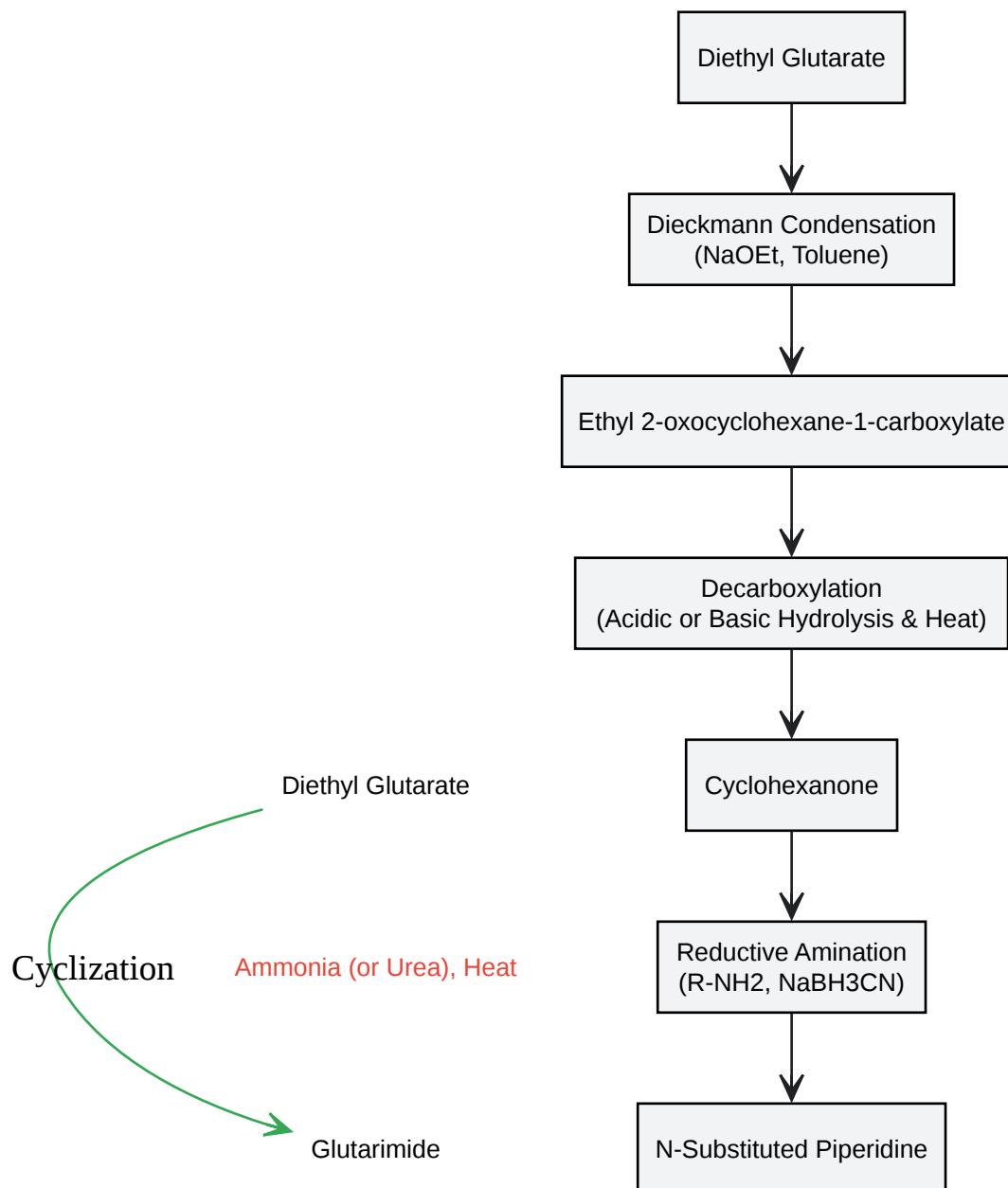
- Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
- Reaction Setup: Once all the sodium has reacted to form sodium ethoxide, add anhydrous toluene to the flask.
- Addition of Diethyl Adipate: Heat the solution to reflux. Add a solution of diethyl adipate (1 equivalent) in anhydrous toluene dropwise from the dropping funnel over a period of 1-2 hours.
- Reaction: Continue to reflux the reaction mixture for an additional 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the reaction. Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude ethyl 2-oxocyclopentanecarboxylate by vacuum distillation.

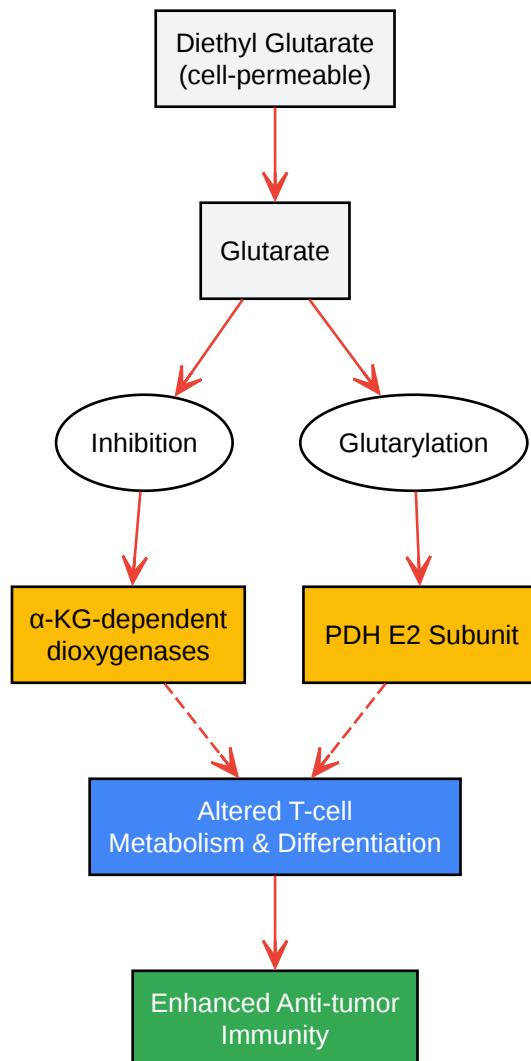
Quantitative Data (Literature Values for Diethyl Adipate):

Table 2: Reaction Parameters for Dieckmann Condensation of Diethyl Adipate

Parameter	Value
Yield	70-80%
Boiling Point of Product	102-104 °C at 11 mmHg

Synthesis of Heterocyclic Scaffolds


Diethyl glutarate is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.


Glutarimide and its derivatives are important pharmacophores found in a range of bioactive molecules. Glutarimide can be synthesized from **diethyl glutarate** by reaction with a nitrogen source, such as ammonia or urea.

Experimental Protocol: Synthesis of Glutarimide from **Diethyl Glutarate**

This protocol is based on general procedures for the synthesis of imides from diesters.

Reaction Scheme:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diethyl Glutarate: A Versatile C5 Building Block for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7803786#diethyl-glutarate-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com